![molecular formula C10H14N2O4 B4965279 tert-butyl 2-(2-furoyl)hydrazinecarboxylate](/img/structure/B4965279.png)
tert-butyl 2-(2-furoyl)hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-(2-furoyl)hydrazinecarboxylate, commonly known as Furosemide, is a potent diuretic medication that is widely used in the treatment of edema and hypertension. It is a sulfonamide derivative and belongs to the class of loop diuretics. Furosemide is a highly effective drug that works by blocking the reabsorption of sodium, chloride, and water in the ascending limb of the loop of Henle in the kidneys. This results in an increase in urine output and a reduction in fluid accumulation in the body.
Mechanism of Action
Furosemide works by inhibiting the sodium-potassium-chloride co-transporter in the ascending limb of the loop of Henle. This results in the inhibition of sodium, chloride, and water reabsorption, leading to an increase in urine output. Furosemide also has vasodilatory effects, which contribute to its antihypertensive action.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects. It causes a decrease in plasma volume, which leads to a reduction in blood pressure. Furosemide also causes a decrease in the concentration of potassium, magnesium, and calcium ions in the blood. Additionally, it has been shown to increase the excretion of uric acid, glucose, and amino acids.
Advantages and Limitations for Lab Experiments
Furosemide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for researchers. Furosemide is also readily available and relatively inexpensive. However, there are limitations to its use in lab experiments. Furosemide has a short half-life and must be administered frequently to maintain its effects. Additionally, it can cause electrolyte imbalances, which must be monitored carefully.
Future Directions
There are several potential future directions for research on furosemide. One area of interest is its potential use in the treatment of acute kidney injury. Furosemide has been shown to improve renal function in animal models of acute kidney injury, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of furosemide in the treatment of cerebral edema. Furosemide has been shown to reduce brain swelling in animal models of cerebral edema, and further research is needed to determine its potential clinical applications. Finally, there is interest in the development of new loop diuretics with improved efficacy and fewer side effects than furosemide.
Synthesis Methods
Furosemide is synthesized by the reaction of 2-furoyl chloride with tert-butyl hydrazine and subsequent reaction with ethyl chloroformate. The reaction proceeds in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or chloroform. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Furosemide has been extensively studied in scientific research for its diuretic and antihypertensive effects. It is used in the treatment of various medical conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction. Furosemide has also been studied for its potential use in the treatment of acute lung injury, acute kidney injury, and cerebral edema.
properties
IUPAC Name |
tert-butyl N-(furan-2-carbonylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-11-8(13)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKCSSMVRYPCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Tert-butoxy)carbonyl]furan-2-carbohydrazide |
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